4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with a chlorine atom at the 4-position, an ethoxyethyl group at the 7-position, and a methyl group at the 6-position. Its unique structure imparts distinct chemical properties, making it a valuable compound in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then reacted with formamidine to form 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol. Subsequent steps involve converting this intermediate to 7H-pyrrolo[2,3-d]pyrimidin-4-ol and finally chlorinating it to obtain the target compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing waste and cost. Techniques such as microwave-assisted synthesis and the use of green chemistry principles are employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in nucleophilic aromatic substitution reactions.
Coupling Reactions: It can undergo Suzuki coupling reactions, which are commonly used in organic synthesis.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Typically involves the use of nucleophiles such as amines or thiols under basic conditions.
Suzuki Coupling: Requires palladium catalysts and boronic acids under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents used. For example, nucleophilic aromatic substitution with an amine can yield an amino-substituted pyrrolopyrimidine derivative .
Scientific Research Applications
4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for developing potent kinase inhibitors, which are crucial in cancer therapy and treatments for inflammatory disorders.
Organic Synthesis: Its unique structure makes it a valuable precursor for synthesizing bioactive compounds.
Materials Science: It is explored for use in organic electronics and as ligands for catalysis.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. In medicinal chemistry, it acts as a kinase inhibitor by binding to the active site of kinases, thereby blocking their activity. This inhibition can lead to the suppression of cancer cell proliferation and the modulation of inflammatory pathways .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the ethoxyethyl and methyl groups, making it less versatile in certain applications.
4-Chloro-7-(2-methoxyethyl)-7H-pyrrolo[2,3-d]pyrimidine: Similar structure but with a methoxyethyl group instead of an ethoxyethyl group.
Uniqueness
4-Chloro-7-(2-ethoxyethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine’s unique combination of substituents enhances its chemical reactivity and potential for diverse applications. The presence of the ethoxyethyl group improves its solubility and stability, while the methyl group at the 6-position can influence its pharmacokinetic properties .
Properties
Molecular Formula |
C11H14ClN3O |
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Molecular Weight |
239.70 g/mol |
IUPAC Name |
4-chloro-7-(2-ethoxyethyl)-6-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C11H14ClN3O/c1-3-16-5-4-15-8(2)6-9-10(12)13-7-14-11(9)15/h6-7H,3-5H2,1-2H3 |
InChI Key |
DTQWBUSCRUCFAO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCN1C(=CC2=C1N=CN=C2Cl)C |
Origin of Product |
United States |
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